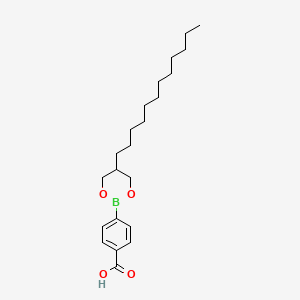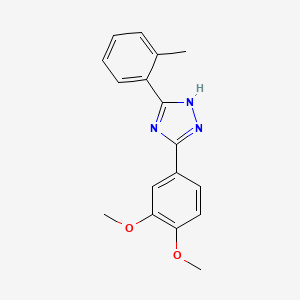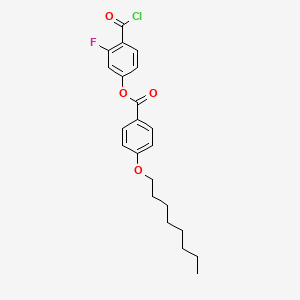
(4,5-Dihydro-1,3-oxazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Dihydro-1,3-oxazol-4-yl)methanol is an organic compound that belongs to the oxazoline family It features a five-membered ring containing both nitrogen and oxygen atoms, which imparts unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-1,3-oxazol-4-yl)methanol typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of 2-aminoethanol with formaldehyde under acidic conditions to form the oxazoline ring . The reaction is usually carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process often includes distillation and recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
(4,5-Dihydro-1,3-oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazoline ring can be reduced to form amino alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino alcohols.
Substitution: Formation of halides or esters.
科学的研究の応用
(4,5-Dihydro-1,3-oxazol-4-yl)methanol has several applications in scientific research:
作用機序
The mechanism of action of (4,5-Dihydro-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
(2-Methyl-4,5-dihydro-1,3-oxazol-5-yl)methanol: Similar structure but with a methyl group at the 2-position.
(4-Methyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol: Contains a phenyl group at the 2-position and a methyl group at the 4-position.
(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methanol: Similar structure but with a methyl group at the 3-position and an oxazole ring.
Uniqueness
(4,5-Dihydro-1,3-oxazol-4-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
106323-73-3 |
|---|---|
分子式 |
C4H7NO2 |
分子量 |
101.10 g/mol |
IUPAC名 |
4,5-dihydro-1,3-oxazol-4-ylmethanol |
InChI |
InChI=1S/C4H7NO2/c6-1-4-2-7-3-5-4/h3-4,6H,1-2H2 |
InChIキー |
UHUALVWZYFNZSF-UHFFFAOYSA-N |
正規SMILES |
C1C(N=CO1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



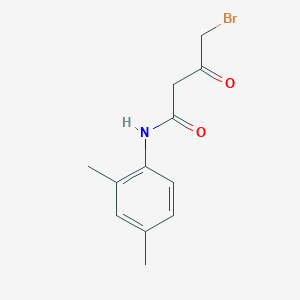

![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
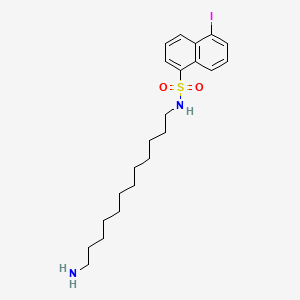
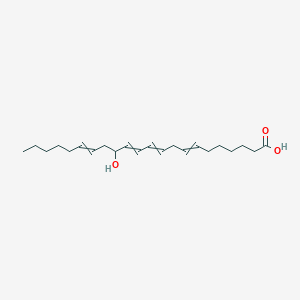
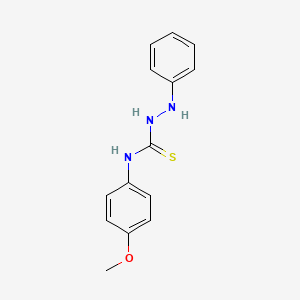
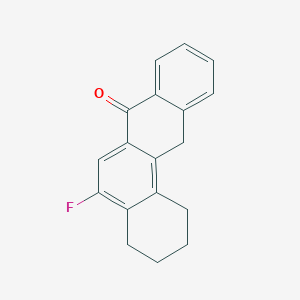
![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)
